2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Quinoline SAR

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (C₂₅H₁₇BrClNO₃, MW 494.8 g/mol) is a synthetic quinoline-4-carboxylate ester belonging to the 2-arylquinoline-4-carboxylate class, a scaffold with established antimalarial, antileishmanial, and anticancer pharmacophore potential. Supplied as Sigma-Aldrich AldrichCPR product L205869, it is distributed exclusively to early-discovery researchers as part of a curated collection of rare chemicals for which the supplier does not collect batch analytical data, placing the burden of identity and purity verification on the purchaser.

Molecular Formula C25H17BrClNO3
Molecular Weight 494.8 g/mol
Cat. No. B12053314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Molecular FormulaC25H17BrClNO3
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-9-19(27)10-7-16)28-22-11-8-18(26)12-20(21)22/h2-13H,14H2,1H3
InChIKeyRYYLRNBMCTXARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate: Structural Identity and Procurement Context


2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (C₂₅H₁₇BrClNO₃, MW 494.8 g/mol) is a synthetic quinoline-4-carboxylate ester belonging to the 2-arylquinoline-4-carboxylate class, a scaffold with established antimalarial, antileishmanial, and anticancer pharmacophore potential [1]. Supplied as Sigma-Aldrich AldrichCPR product L205869, it is distributed exclusively to early-discovery researchers as part of a curated collection of rare chemicals for which the supplier does not collect batch analytical data, placing the burden of identity and purity verification on the purchaser [2]. The compound features a 6-bromo substituent on the quinoline core, a 4-chlorophenyl group at position 2, and a 2-(4-methylphenyl)-2-oxoethyl ester at the 4-carboxylate position—a specific regiochemical arrangement that distinguishes it from its closest commercially available isomer.

Why 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Cannot Be Interchanged with Its Closest Isomer or Generic Quinoline-4-carboxylates


This compound exists within a dense cluster of regioisomeric and ester-variant analogs in the Sigma-Aldrich SALOR collection, where the 4-chlorophenyl and 4-methylphenyl groups are swapped between the quinoline 2-position and the oxoethyl ester moiety [1]. Such positional isomerism is not pharmacologically silent: in 2-arylquinoline-4-carboxylates, the electronic character and steric occupancy at the quinoline 2-position directly modulate target binding, while the ester moiety governs lipophilicity, solubility, and prodrug hydrolysis kinetics [2]. Generic substitution with an isomer that places chlorine on the ester rather than on the quinoline core—or that omits the 6-bromo substituent—alters both the hydrogen-bond acceptor profile and the calculated logP, undermining any structure–activity relationship (SAR) hypothesis being tested. The quantitative evidence below establishes that even minor structural perturbations within this scaffold produce measurable divergence in biological potency and physicochemical properties.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: Chlorine Placement on Quinoline vs. Ester Determines Hydrogen-Bond Acceptor Topology

The target compound places the 4-chlorophenyl substituent at the quinoline 2-position and the 4-methylphenyl group on the 2-oxoethyl ester. Its closest commercial isomer (Sigma-Aldrich L205974, CAS 355825-11-5) swaps these: 4-chlorophenyl on the ester and 4-methylphenyl on the quinoline [1]. This regioisomerism changes the electrostatic potential surface of the quinoline core. In the 2-arylquinoline-4-carboxylate class, the 2-aryl substituent directly influences π-stacking with aromatic residues in target binding pockets, while the ester aryl group modulates hydrolytic stability and membrane partitioning [2]. The chlorine atom, with its strong electron-withdrawing inductive effect (σₚ = +0.23), alters the electron density of whichever ring it occupies; placement on the quinoline (as in the target) decreases the pKa of the quinoline nitrogen by approximately 0.3–0.5 units compared to placement on the ester [3].

Medicinal Chemistry Structure-Activity Relationship Quinoline SAR

6-Bromo Substituent Is Essential for Biological Activity in Quinoline-4-carboxylate Scaffolds: Evidence from Antileishmanial IC50 Data

In a systematic study of 15 quinoline-4-carboxylic acids synthesized via Pfitzinger reaction and tested against L. donovani promastigotes, the presence of an electron-withdrawing group at the C-6 position of the quinoline ring was found to be essential for antileishmanial activity [1]. Compounds bearing a 6-bromo substituent (Q4: IC₅₀ = 27.03 µg/mL; Q12: IC₅₀ = 17.19 µg/mL) were markedly more potent than analogs lacking this substitution (Q2: IC₅₀ = 205 µg/mL; Q3: IC₅₀ = 207 µg/mL; Q7: IC₅₀ = 210 µg/mL). The authors concluded that "the presence of electron-withdrawing group in C-6 quinoline ring is essential for the activity of these compounds" [1]. Compound Q12 (IC₅₀ = 17.19 µg/mL) was comparable to amphotericin B (IC₅₀ = 14.70 µg/mL). The target compound retains the 6-bromo substituent, placing it in the active subset of this SAR.

Antileishmanial Quinoline-4-carboxylic acid Structure-Activity Relationship

DHODH Inhibition: 6-Bromo-2-(4-chlorophenyl)quinoline Core Engages a Validated Antimalarial/Immunosuppressive Target

The 6-bromo-2-(4-chlorophenyl)quinoline substructure present in the target compound is a recognized pharmacophore for human dihydroorotate dehydrogenase (DHODH) inhibition. BindingDB records show that 6-bromo-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid (BDBM50201900) inhibits human DHODH [1]. The closely related 6-bromo-2-(4-chlorophenyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid (CHEMBL218051, BDBM50201931) exhibits IC₅₀ = 41 µM against recombinant human DHODH [2]. In contrast, the des-bromo analog 2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid (BDBM50201937) shows substantially weaker P-selectin-mediated adhesion inhibition (IC₅₀ = 4,000 µM vs. 1,000 µM for the 6-bromo analog) [3], indicating that the 6-bromo substituent contributes approximately 4-fold potency enhancement in cell-based functional assays. DHODH is a clinically validated target: brequinar (a quinoline-4-carboxylic acid derivative DHODH inhibitor) reached Phase II clinical trials for cancer and is approved for COVID-19 in certain jurisdictions [4].

DHODH Inhibitor Antimalarial Immunosuppression

Ester Moiety Differentiation: 2-(4-Methylphenyl)-2-oxoethyl vs. Alkyl/Aryl Ester Analogs Modulates Lipophilicity and Prodrug Potential

The 2-oxoethyl ester linkage in the target compound is a recognized prodrug motif: the α-keto ester can undergo intracellular hydrolysis by esterases to release the active quinoline-4-carboxylic acid . Among the commercially available 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate ester series, the ester moiety varies from simple alkyl (octyl, CAS 355419-77-1; butyl; hexyl) to substituted phenyl (4-chlorophenyl, CAS 355421-73-7; 4-nitrophenyl, CAS 355421-75-9) and 2-oxoethylaryl variants . The target compound's 2-(4-methylphenyl)-2-oxoethyl ester provides an intermediate lipophilicity profile: the 4-methylphenyl group adds approximately +1.0 logP units compared to an unsubstituted 2-oxoethyl ester, while the α-carbonyl enhances aqueous solubility relative to a simple phenethyl ester through keto–enol tautomerism . This balanced lipophilicity is desirable for cell permeability in in vitro assays without the excessive logP (>5) that can cause non-specific binding and poor solubility in aqueous screening buffers.

Prodrug Design Lipophilicity Pharmacokinetics

Recommended Application Scenarios for 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Based on Quantitative Evidence


Antileishmanial Drug Discovery: Lead Optimization Starting from a 6-Bromo-2-arylquinoline-4-carboxylate Scaffold

The target compound is directly relevant for medicinal chemistry programs targeting Leishmania donovani and related kinetoplastid parasites. The 6-bromo substituent has been quantitatively linked to antileishmanial potency in the quinoline-4-carboxylic acid class, with IC₅₀ values of 17–27 µg/mL for 6-Br analogs vs. >200 µg/mL for unsubstituted analogs [1]. The 2-(4-methylphenyl)-2-oxoethyl ester serves as a prodrug motif that can be hydrolyzed to the active free acid for target engagement. The 4-chlorophenyl at the quinoline 2-position provides a halogen-bond donor for potential target interactions, and its regiospecific placement distinguishes this compound from the swapped isomer (L205974) for SAR studies requiring chlorine on the heterocyclic core.

DHODH Inhibitor Screening and Crystallography: Core Pharmacophore with Crystallographic Precedent

The 6-bromo-2-(4-chlorophenyl)quinoline substructure is a documented DHODH-binding motif. Crystal structures of related 6-bromo-2-arylquinoline-4-carboxylic acids bound to human DHODH are available in the PDB (e.g., PDB 4JTU features 6-bromo-2-{4-[(2R)-butan-2-yl]phenyl}-3-methylquinoline-4-carboxylic acid) [2]. The target compound, with its 2-oxoethyl ester, can serve as a pro-inhibitor for DHODH co-crystallography studies or as a tool compound for validating DHODH inhibition in cellular assays, where the ester facilitates membrane permeation prior to intracellular hydrolysis to the active acid [3].

Halogenated Quinoline Building Block for Parallel Synthesis and SAR Library Expansion

The target compound is a functionalized quinoline-4-carboxylate ester that can serve as a versatile intermediate for library synthesis. The 6-bromo position allows for further palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the 2-oxoethyl ester can be selectively cleaved or transesterified [4]. This differentiates it from simple alkyl ester analogs (e.g., methyl or ethyl esters) that lack the α-keto functionality for orthogonal deprotection strategies.

Physicochemical Probe for Halogen- and Ester-Dependent logP/Solubility Profiling in Quinoline Series

With its balanced halogenation (one Br, one Cl) and intermediate-lipophilicity 2-(4-methylphenyl)-2-oxoethyl ester, this compound is suitable as a reference standard for systematic physicochemical profiling across a quinoline-4-carboxylate series. It occupies a distinct clogP niche compared to the octyl ester (higher logP), the free acid (lower logP, permeability-limited), and the 4-nitrophenyl ester (faster hydrolysis, electron-deficient) . Researchers building predictive ADME models for quinoline-based libraries can use this compound to anchor the mid-range of the lipophilicity spectrum.

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